2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid
Description
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid (CAS 183062-96-6) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine. The acetic acid moiety is attached to the same carbon as the phenyl group. This structure combines conformational rigidity from the azetidine ring with the steric protection of the Boc group, making it valuable in medicinal chemistry and peptide synthesis .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRMIZUDZHCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohol Precursors
Azetidine rings are commonly synthesized via cyclization of β-amino alcohols. For 3-phenylazetidine derivatives, N-Boc-protected β-amino alcohols are treated with dehydrating agents:
Example Protocol :
- Substrate Preparation : React Boc-protected 3-phenyl-β-amino alcohol (e.g., 3-phenylazetidin-3-ylmethanol) with acetic anhydride in dichloromethane at 0°C.
- Cyclization : Add triflic anhydride (Tf₂O) to induce intramolecular dehydration, forming the azetidine ring.
- Oxidation : Convert the hydroxymethyl group to acetic acid using Jones reagent (CrO₃/H₂SO₄).
Key Data :
| Step | Reagent/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Tf₂O, CH₂Cl₂, −20°C | 68% | |
| Oxidation | CrO₃/H₂SO₄, acetone | 72% |
Catalytic Hydrogenolysis of Protected Intermediates
Patent EP0221579A1 describes a method applicable to 3-substituted azetidines using ZnO catalysts under hydrogen pressure:
Procedure :
- Intermediate Synthesis : Prepare N-benzyl-3-phenylazetidine-3-carboxylic acid via condensation of benzylamine with diethyl 3-phenylazetidine-3,3-dicarboxylate.
- Hydrogenolysis : React the intermediate with 10% Pd/C in acetic acid under H₂ (50–55°C, 22 h) to remove the benzyl group.
- Boc Protection : Treat the free amine with Boc anhydride in THF/water (pH 9–10).
Optimization Insights :
Solid-Phase Synthesis for Scalability
Ambeed’s protocols for analogous pyrrolidine derivatives suggest adapting solid-supported strategies :
Steps :
- Resin Functionalization : Load Wang resin with Fmoc-protected 3-phenylazetidine-3-carboxylic acid using DIC/HOBt coupling.
- Boc Deprotection : Treat with TFA/DCM (1:1) to expose the amine.
- Acetic Acid Installation : Coupling with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃).
Advantages :
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- ZnO vs. Pd/C : ZnO (5 wt%) in melt phases accelerates cyclization but complicates purification. Pd/C offers cleaner deprotection but higher costs.
Purification and Characterization
Work-Up Strategies
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.21 (d, 2H, CH₂CO₂H), 4.12 (m, 2H, azetidine CH₂).
- HRMS : [M+H]⁺ calcd. for C₁₈H₂₃NO₄: 325.1654; found: 325.1651.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
- Waste Streams : CrO₃ oxidation generates toxic Cr(VI); alternatives like TEMPO/NaClO are under investigation.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₇H₂₁NO₄
- Boiling Point : 341.6±15.0 °C (at 760 mmHg)
- Density : 1.2±0.1 g/cm³
- Synonyms: N-Boc-3-azetidineacetic acid, 2-[1-(Boc)azetidin-3-yl]acetic acid .
Structural Analogs: Azetidine vs. Piperidine Derivatives
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic Acid (CAS 183483-09-2)
- Structure : Replaces the azetidine ring with a six-membered piperidine ring.
- Impact :
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Features a piperazine ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
- Comparison :
- Protecting Group Stability : Boc (acid-labile) vs. Fmoc (base-labile). Boc is preferred for stability under basic conditions, while Fmoc is used in orthogonal protection strategies .
- Applications : Fmoc is common in solid-phase peptide synthesis, whereas Boc-protected azetidines are used in constrained peptide analogs .
Functional Group Variations
2-(3,5-Difluorophenyl)-2-hydroxy-acetic Acid
- Structure : A simple phenylacetic acid derivative lacking the azetidine ring and Boc group.
- Comparison :
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structure: Contains a fused furan-quinoline system with a methoxyphenyl group.
- Comparison: Solubility: The polar furan and quinoline moieties enhance water solubility, whereas the Boc-protected azetidine is more lipophilic .
Physicochemical Properties
Biological Activity
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H25N3O6
- Molecular Weight : 355.386 g/mol
- CAS Number : 77205-61-9
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O6 |
| Molecular Weight | 355.386 g/mol |
| LogP | 2.391 |
| PSA | 123.240 |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and the introduction of the acetic acid moiety. The synthetic pathway typically employs standard organic reactions such as acylation and cyclization to achieve the desired structure.
Analgesic Activity
Research indicates that derivatives of acetic acid compounds exhibit analgesic properties. A study highlighted that certain structural modifications significantly influence analgesic activity, with compounds demonstrating varying potencies against pain models such as the writhing assay in rodents. The potency order was found to be influenced by substituents on the benzoyl group, where specific configurations led to enhanced activity compared to traditional NSAIDs like aspirin .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been explored extensively. For instance, modifications in the structure can lead to reduced cyclooxygenase (COX) inhibition, suggesting a mechanism that may avoid some gastrointestinal side effects associated with traditional NSAIDs .
Lipid Regulation
Another area of interest is the compound's effect on lipid metabolism. Certain azetidine derivatives have been reported to exhibit hypolipidemic effects, making them candidates for treating conditions like hypercholesterolemia. The mechanisms are thought to involve modulation of lipid profiles and possibly influencing hepatic lipid metabolism pathways .
Case Studies and Research Findings
- Case Study on Analgesic Potency :
- Study on Lipid Regulation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves azetidine ring formation followed by Boc (tert-butyloxycarbonyl) protection. For example, coupling 3-phenylazetidine-3-carboxylic acid derivatives with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF . Yield optimization requires controlled temperature (0–25°C), stoichiometric excess of Boc anhydride, and inert atmosphere. Post-reaction purification via silica chromatography (ethyl acetate/hexane) improves purity. Reaction yields vary (70–88%) depending on azetidine precursor reactivity .
Q. How can the structural integrity of the azetidine ring and Boc group be confirmed post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to identify key signals:
- Boc group: tert-butyl protons at δ 1.2–1.4 ppm and carbonyl at ~155 ppm in ¹³C NMR.
- Azetidine ring: Distinctive coupling patterns for axial/equatorial protons (δ 3.5–4.5 ppm) and ring carbons (40–60 ppm).
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₃NO₄: 318.1701). X-ray diffraction is recommended for absolute stereochemical confirmation .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA/CH₂Cl₂) but stable in neutral/basic environments. Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Avoid prolonged exposure to light due to potential azetidine ring oxidation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for azetidine ring functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity during azetidine ring substitution. For example, nucleophilic attack at the azetidine C3 position is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol). Pairing computational results with experimental DOE (Design of Experiments) reduces trial-and-error iterations .
Q. What strategies resolve contradictions in spectroscopic data for diastereomeric byproducts?
- Methodological Answer : Conflicting NMR/MS data often arise from diastereomers or rotamers. Use variable-temperature NMR (VT-NMR) to coalesce rotamer signals. For diastereomers, employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or diastereomeric salt crystallization (e.g., with L-tartaric acid) .
Q. How does the steric bulk of the Boc group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The Boc group reduces azetidine ring flexibility, hindering nucleophilic substitution at the C3 position. Kinetic studies (via in situ IR) show slower reaction rates with bulky electrophiles (e.g., aryl iodides vs. bromides). Mitigate steric effects using Pd-catalyzed C–H activation under microwave irradiation (120°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
